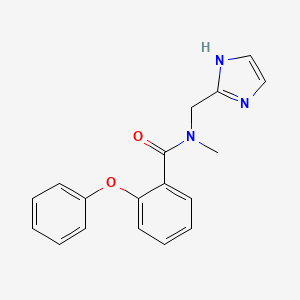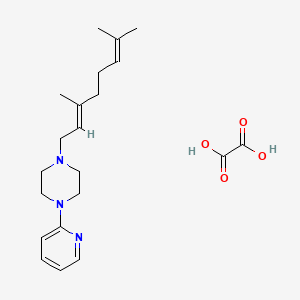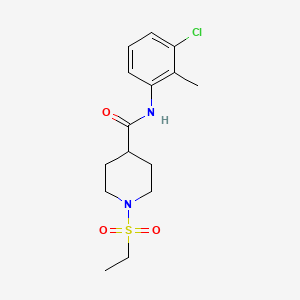![molecular formula C15H11NO3S B5325730 4-[(1,3-benzoxazol-2-ylthio)methyl]benzoic acid](/img/structure/B5325730.png)
4-[(1,3-benzoxazol-2-ylthio)methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1,3-benzoxazol-2-ylthio)methyl]benzoic acid, also known as BTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTA is a benzoxazole derivative that has shown promising results in the fields of chemistry, biochemistry, and pharmacology. In
科学的研究の応用
4-[(1,3-benzoxazol-2-ylthio)methyl]benzoic acid has been extensively studied for its potential applications in various fields of research. In chemistry, this compound has been used as a ligand for the synthesis of metal complexes, which have been shown to exhibit interesting photophysical properties. In biochemistry, this compound has been used as a probe for the detection of metal ions, such as copper and zinc, in biological systems. This compound has also been studied for its potential use as an anticancer agent due to its ability to induce cell death in cancer cells.
作用機序
The mechanism of action of 4-[(1,3-benzoxazol-2-ylthio)methyl]benzoic acid is not fully understood, but it is believed to involve the chelation of metal ions, such as copper and zinc, in biological systems. This compound has been shown to bind to the metal ions and disrupt their normal functions, leading to cell death in cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in biological systems. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis in cancer cells, which may be due to its ability to chelate metal ions in biological systems. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
One advantage of using 4-[(1,3-benzoxazol-2-ylthio)methyl]benzoic acid in lab experiments is its ability to chelate metal ions, which makes it a useful probe for the detection of metal ions in biological systems. This compound also has potential applications in the synthesis of metal complexes, which may have interesting photophysical properties. One limitation of using this compound in lab experiments is its low yield in the synthesis process, which may limit its availability for use in large-scale experiments.
将来の方向性
There are several future directions for research on 4-[(1,3-benzoxazol-2-ylthio)methyl]benzoic acid. One direction is the development of more efficient synthesis methods to increase the yield of this compound. Another direction is the study of the potential applications of this compound in the treatment of various diseases, such as cancer and neurodegenerative diseases. This compound may also have potential applications in the development of new materials with interesting photophysical properties. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in various fields of scientific research. The synthesis of this compound involves the reaction between 4-carboxybenzyl chloride and 2-mercaptobenzoxazole in the presence of a base. This compound has potential applications in the fields of chemistry, biochemistry, and pharmacology. The mechanism of action of this compound involves the chelation of metal ions in biological systems, leading to cell death in cancer cells. This compound has various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells and induce apoptosis. This compound has advantages and limitations for use in lab experiments, and there are several future directions for research on this compound.
合成法
The synthesis of 4-[(1,3-benzoxazol-2-ylthio)methyl]benzoic acid involves the reaction between 4-carboxybenzyl chloride and 2-mercaptobenzoxazole in the presence of a base. The reaction takes place in an organic solvent, usually dichloromethane or chloroform, and requires a refluxing temperature of around 80°C. The product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol. The yield of the synthesis process is typically around 50-60%.
特性
IUPAC Name |
4-(1,3-benzoxazol-2-ylsulfanylmethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S/c17-14(18)11-7-5-10(6-8-11)9-20-15-16-12-3-1-2-4-13(12)19-15/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKAGLDDLJTRBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(methylthio)phenyl]acrylonitrile](/img/structure/B5325663.png)

![ethyl [4-(2-methylbenzyl)-1-piperazinyl]acetate](/img/structure/B5325690.png)
![2-[(4-chlorobenzyl)thio]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5325693.png)

![1'-(cyclopropylcarbonyl)-N-methyl-N-[(3-methylpyridin-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5325699.png)
![1-benzyl-3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5325704.png)
![methyl 1-{[5-(anilinocarbonyl)-3-thienyl]sulfonyl}piperidine-4-carboxylate](/img/structure/B5325708.png)
![(1R*,2S*,4R*)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5325721.png)
![N-[2-(2-methylphenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B5325733.png)
![1,6-dimethyl-N-[1-(4-methyl-2-pyridinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5325741.png)
![2-{[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5325747.png)
![1-{2-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-2-pyrrolidinone](/img/structure/B5325752.png)